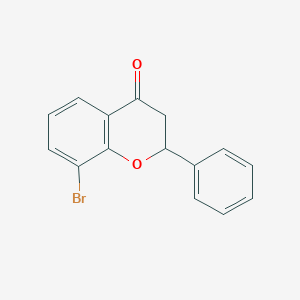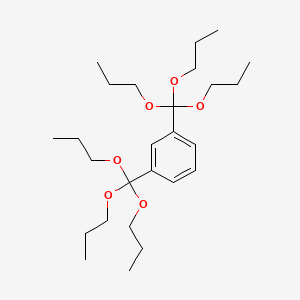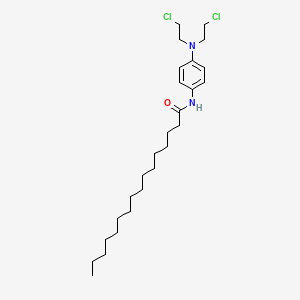
Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, is a synthetic compound that belongs to the class of nitrogen mustards It is structurally characterized by a hexadecanamide backbone with a phenyl group substituted with bis(2-chloroethyl)amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, typically involves the reaction of hexadecanamide with 4-(bis(2-chloroethyl)amino)phenyl derivatives. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the bis(2-chloroethyl)amino groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its biological activity, particularly its interactions with cellular components.
Medicine: Due to its alkylating properties, it is explored as a potential chemotherapeutic agent for treating various cancers.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective in targeting rapidly dividing cancer cells.
類似化合物との比較
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group, used in the treatment of chronic lymphocytic leukemia.
Melphalan: Another nitrogen mustard used in cancer therapy, known for its ability to cross-link DNA.
Uniqueness
Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, is unique due to its specific structural features and potential applications. Its long hexadecanamide chain may impart different pharmacokinetic properties compared to other nitrogen mustards, potentially offering advantages in terms of bioavailability and targeting.
This detailed article provides a comprehensive overview of Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
67497-49-8 |
|---|---|
分子式 |
C26H44Cl2N2O |
分子量 |
471.5 g/mol |
IUPAC名 |
N-[4-[bis(2-chloroethyl)amino]phenyl]hexadecanamide |
InChI |
InChI=1S/C26H44Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(31)29-24-16-18-25(19-17-24)30(22-20-27)23-21-28/h16-19H,2-15,20-23H2,1H3,(H,29,31) |
InChIキー |
LQFXMYHEOHIQGL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



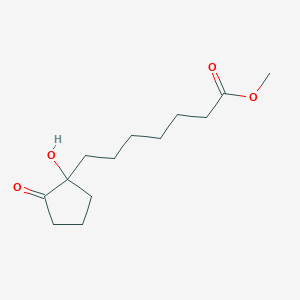
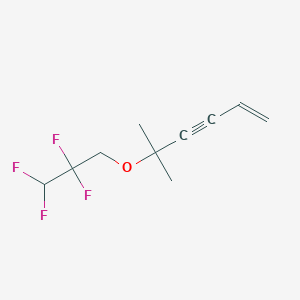
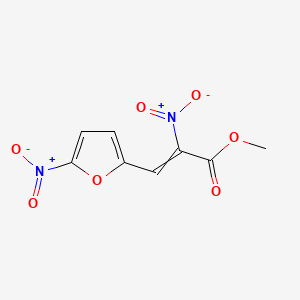
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)
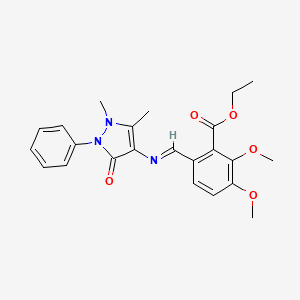
![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)

![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)

![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
